molecular formula C30H27BrN4O5S B2842253 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688059-77-0

6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2842253
CAS No.: 688059-77-0
M. Wt: 635.53
InChI Key: BJWVSGYAZHQJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a quinazolinone core structure , a privileged scaffold in drug discovery known for its ability to interact with a wide range of enzymes and receptors. The molecular architecture incorporates a 1,3-dioxole group fused to the quinazoline, which can influence metabolic stability and binding affinity. The presence of both a 4-bromophenyl and a 4-phenylpiperazine moiety suggests potential for high-affinity interaction with neurological or oncological targets, as these pharmacophores are commonly found in compounds active against kinases and GPCRs. Researchers can utilize this chemical as a key intermediate or a lead compound for the synthesis and development of novel therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders . Its precise mechanism of action is a subject for empirical investigation, but it is supplied to facilitate hit-to-lead optimization programs and structure-activity relationship (SAR) studies. This product is available for research purposes from several chemical suppliers, including Taiclone . It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWVSGYAZHQJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Comparisons
Compound Name/ID Key Substituents Biological Activity Key References
Target Compound 4-Bromophenyl, sulfanyl, 4-phenylpiperazine, [1,3]dioxolo Not explicitly reported (structural analogs suggest AChE/EGFR inhibition potential)
4a-c (Quinazolinone derivatives) Variable aryl groups, hydrogen bond donors Acetylcholinesterase (AChE) inhibition (IC₅₀ ~1–5 µM)
1d (4-Bromophenyl-sulfonamide) 4-Bromophenyl, sulfonamide, ethenyl linker Anticancer (DHFR inhibition), spectral data for structural comparison
4l (Methoxyphenyl-quinazolinone) Bis(4-methoxyphenyl), methyl groups Antiproliferative (HepG2, MCF-7), antioxidant (ABTS/DPPH assays)
Chloro-methyl quinazolinone Chloro, methyl, amino acid derivatives Moderate antibacterial/antifungal activity
Erlotinib-inspired derivatives N-aryl/alkyl groups, phenoxy tail EGFR-TK inhibition (IC₅₀ < 50 nM)

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding: Unlike compounds 4a-c and erlotinib-inspired derivatives, the target lacks direct H-bond donors (e.g., -NH₂), which may limit interactions with residues like PHE A:295 in AChE or TYR A:124 in EGFR .
Physicochemical and Spectral Properties
  • IR/NMR Data : The target’s carbonyl (C=O, ~1683 cm⁻¹) and sulfanyl (C-S, ~700 cm⁻¹) stretches align with compound 1d’s spectral profile .
  • Solubility : The dioxolo group may improve aqueous solubility compared to purely aromatic analogs (e.g., 4l), though the 4-bromophenyl and piperazine groups increase logP, favoring membrane permeability .

Biological Activity

The compound 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex quinazoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H26BrN3O5SC_{29}H_{26}BrN_3O_5S, with a molecular weight of approximately 604.50 g/mol. Its structure features a quinazoline core with various substituents that may influence its biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances lipophilicity, which may improve membrane penetration and contribute to antibacterial activity.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological activity. Piperazine derivatives have been linked to anti-anxiety and antidepressant effects. Preliminary studies indicate that the compound may interact with serotonin receptors, which are crucial in mood regulation.

Case Studies and Research Findings

  • Anticancer Studies : A series of quinazoline derivatives were synthesized and tested against human cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : In a study examining various quinazoline derivatives for antimicrobial efficacy, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Neuropharmacological Evaluation : A behavioral study assessed the anxiolytic effects of related piperazine derivatives in animal models. Results indicated a reduction in anxiety-like behavior at doses correlating with receptor binding affinity .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors affecting mood and anxiety.

Data Summary Table

Activity Type Effect IC50/MIC Values Reference
AnticancerCytotoxicityMicromolar range
AntimicrobialBacterial inhibition32 - 64 µg/mL
NeuropharmacologicalAnxiolytic effectsDose-dependent

Q & A

Basic Synthesis and Purification

Q: What multi-step synthetic routes are recommended for preparing this compound, and how can purity be optimized? A: The synthesis involves:

  • Step 1: Formation of the quinazolin-8-one core via cyclization of substituted precursors under reflux with acetic acid .
  • Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution at the propyl position, requiring anhydrous conditions and catalysts like DIPEA .
  • Step 3: Thioether linkage formation between the 4-bromophenyl-2-oxoethyl group and the quinazoline scaffold using thiophilic reagents (e.g., NaSH) .
    Purity Optimization: Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Structural Confirmation Techniques

Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray Crystallography: SHELX software for resolving complex ring puckering and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 102.8°) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., m/z 680.78 [M+H]⁺) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating its biological activity, and what results have been observed? A:

  • Antimicrobial Activity: Disc diffusion assays against S. aureus and E. coli (zone of inhibition: 15–20 mm at 50 µM) .
  • Cytotoxicity: MTT assays on cancer cell lines (IC₅₀ values: 10–25 µM) .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., 70% inhibition of PI3K at 10 µM) .

Advanced SAR Studies

Q: How can structure-activity relationships (SAR) be systematically explored for this compound? A:

  • Functional Group Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to assess potency changes .
  • Scaffold Hybridization: Fuse with triazole or oxadiazole rings to enhance metabolic stability .
  • Data Analysis: Compare IC₅₀ values across analogs using multivariate regression to identify critical substituents .

Computational Modeling Strategies

Q: What computational tools are recommended for predicting target interactions and pharmacokinetics? A:

  • Docking Studies: AutoDock Vina or Schrödinger Suite to model binding to PI3K or serotonin receptors (docking scores < −8 kcal/mol indicate strong affinity) .
  • ADME Prediction: SwissADME to calculate LogP (~4.9) and topological polar surface area (141 Ų), suggesting moderate blood-brain barrier permeability .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in biological assay results (e.g., varying IC₅₀ values)? A:

  • Replicate Experiments: Conduct triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Error Source Analysis: Check compound stability (e.g., DMSO stock degradation) and cell line viability .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Pharmacokinetic Assessment

Q: What methodologies are used to evaluate absorption and metabolism in preclinical studies? A:

  • Caco-2 Assays: Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal Stability: Incubate with liver microsomes (t₁/₂ > 30 min suggests low clearance) .
  • Metabolite ID: LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide formation) .

Crystallographic Challenges

Q: What strategies mitigate issues in X-ray structure determination (e.g., crystal twinning)? A:

  • Crystal Optimization: Use vapor diffusion with PEG 4000 as precipitant to improve crystal quality .
  • Data Collection: High-resolution synchrotron data (λ = 0.7 Å) to resolve disorder in the piperazine ring .
  • Refinement: SHELXL with TWIN/BASF commands for twinned crystals (R-factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.